molecular formula C17H16N4O3S B11506415 1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone

1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone

Cat. No.: B11506415
M. Wt: 356.4 g/mol
InChI Key: ZGBHFTNWGLCSAN-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one is a complex organic compound that features both phenolic and tetrazole functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 3,4-dihydroxyphenylacetic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The phenolic groups in the compound can undergo oxidation to form quinones.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

1-(3,4-Dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe due to its reactive functional groups.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound is largely dependent on its functional groups:

    Phenolic Groups: Can act as antioxidants by donating hydrogen atoms to free radicals.

    Tetrazole Ring: Known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

    1-(3,4-Dihydroxyphenyl)ethanone: Lacks the tetrazole and sulfanyl groups, making it less versatile in terms of chemical reactivity.

    1-(3,4-Dihydroxyphenyl)-2-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}ethan-1-ol: The alcohol derivative of the target compound, which may have different reactivity and applications.

Properties

Molecular Formula

C17H16N4O3S

Molecular Weight

356.4 g/mol

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylethanone

InChI

InChI=1S/C17H16N4O3S/c1-10-3-5-13(7-11(10)2)21-17(18-19-20-21)25-9-16(24)12-4-6-14(22)15(23)8-12/h3-8,22-23H,9H2,1-2H3

InChI Key

ZGBHFTNWGLCSAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C

Origin of Product

United States

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